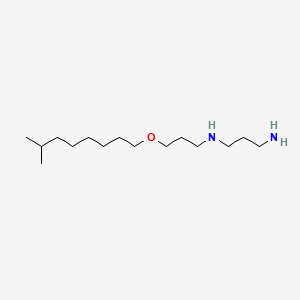

N-(3-(Isononyloxy)propyl)propane-1,3-diamine

Description

Properties

CAS No. |

54060-09-2 |

|---|---|

Molecular Formula |

C15H34N2O |

Molecular Weight |

258.44 g/mol |

IUPAC Name |

N'-[3-(7-methyloctoxy)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C15H34N2O/c1-15(2)9-5-3-4-6-13-18-14-8-12-17-11-7-10-16/h15,17H,3-14,16H2,1-2H3 |

InChI Key |

GETABASNQHSIBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOCCCNCCCN |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Characteristics

- The compound consists of a propane-1,3-diamine core (a diamine with amine groups at positions 1 and 3 on a propane chain).

- One amine nitrogen is substituted with a 3-(isononyloxy)propyl group, where isononyl refers to a branched C9 alkyl chain connected via an ether linkage (oxygen atom) to the propyl spacer.

- The molecular formula can be inferred as C15H34N2O (approximate, based on the isononyl group and propane diamine core).

This structural arrangement places the compound in the subclass of long-chain aliphatic diamine ethers, which have been studied for their chemical reactivity and environmental profiles.

Preparation Methods of N-(3-(Isononyloxy)propyl)propane-1,3-diamine

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Preparation of the alkoxyalkyl intermediate : Synthesis of 3-(isononyloxy)propyl moiety, which is an ether formed by coupling isononyl alcohol (or an appropriate isononyl derivative) with a 3-hydroxypropyl precursor.

- Nucleophilic substitution reaction : Reaction of the alkoxyalkyl intermediate with propane-1,3-diamine, where one of the amine groups undergoes substitution to form the desired N-substituted diamine ether.

Detailed Synthetic Route

Step 1: Synthesis of 3-(Isononyloxy)propyl Intermediate

- Starting materials : Isononyl alcohol (branched C9 alcohol) and 3-chloropropanol or 3-bromopropanol.

- Reaction conditions : Williamson ether synthesis is commonly employed, where the alkoxide of isononyl alcohol is generated (using a strong base such as sodium hydride or potassium tert-butoxide) and then reacted with 3-halopropanol to form the ether linkage.

- Reaction equation :

$$

\text{Isononyl-OH} + \text{Cl-(CH}2)3\text{-OH} \xrightarrow[\text{base}]{\text{solvent}} \text{Isononyl-O-(CH}2)3\text{-OH} + \text{Cl}^-

$$

- The product is 3-(isononyloxy)propanol, which serves as the intermediate for the next step.

Step 2: Conversion to 3-(Isononyloxy)propyl Halide (Optional)

- To enhance reactivity for amine substitution, the hydroxyl group on the propyl chain can be converted to a better leaving group such as a tosylate or halide (chloride or bromide).

- Typical reagents: p-toluenesulfonyl chloride (tosyl chloride) in pyridine or thionyl chloride for halide formation.

Step 3: Nucleophilic Substitution with Propane-1,3-diamine

- Reaction : The propane-1,3-diamine acts as a nucleophile attacking the alkyl halide or tosylate intermediate to substitute the leaving group and form this compound.

- Reaction conditions : Typically carried out in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (50-100 °C).

- Stoichiometry : Using an excess of propane-1,3-diamine can favor monosubstitution and reduce polysubstitution.

- Equation :

$$

\text{Isononyl-O-(CH}2)3\text{-X} + \text{H}2\text{N-(CH}2)3\text{-NH}2 \rightarrow \text{Isononyl-O-(CH}2)3\text{-NH-(CH}2)3\text{-NH}_2 + \text{X}^-

$$

where X = halide or tosylate group.

Alternative One-Pot Synthesis

- Some protocols may attempt a one-pot synthesis where isononyl alcohol, 3-chloropropylamine, and propane-1,3-diamine are combined under controlled conditions to form the target compound directly via sequential ether formation and amine substitution.

- This method requires precise control of reaction conditions to avoid side reactions and achieve high selectivity.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Solvent | DMF, DMSO, THF | Polar aprotic solvents favor nucleophilic substitution |

| Base | NaH, KOtBu (for alkoxide formation) | Strong base needed for deprotonation in ether synthesis |

| Temperature | 50-100 °C | Higher temperature increases reaction rate but may cause side reactions |

| Molar ratio | Excess propane-1,3-diamine (1.2-2 eq) | Controls degree of substitution, reduces polysubstitution |

| Reaction time | 6-24 hours | Longer times improve conversion but risk degradation |

| Purification | Column chromatography, distillation | Essential for removing unreacted amines and side products |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : To confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- Infrared Spectroscopy (IR) : To detect ether and amine functional groups.

- Elemental Analysis : To confirm composition consistency.

- Chromatography (HPLC, GC) : To assess purity and separate isomers or side products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Isononyl alcohol + 3-halopropanol | NaH or KOtBu, DMF, RT to 50 °C | 3-(Isononyloxy)propanol |

| 2 | Halide/Tosylate Formation | 3-(Isononyloxy)propanol | TsCl/pyridine or SOCl2 | 3-(Isononyloxy)propyl tosylate/halide |

| 3 | Nucleophilic Substitution | 3-(Isononyloxy)propyl tosylate/halide + propane-1,3-diamine | DMF, 50-100 °C, 6-24 h | This compound |

Research Findings and Notes

- The preparation of long-chain aliphatic diamine ethers like this compound is well-documented in the context of surfactant chemistry and polymer additives.

- The use of branched alkyl chains such as isononyl improves the hydrophobic character and can influence the compound’s solubility and interaction with biological membranes.

- Optimization of reaction conditions is critical to minimize side reactions such as over-alkylation or polymerization.

- Environmental and safety assessments suggest that these compounds, while effective, require careful handling due to their surfactant and amine properties.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Isononyloxy)propyl)propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isononyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(3-(Isononyloxy)propyl)propane-1,3-diamine is a chemical compound with the molecular formula and a molecular weight of 258.267113708 daltons . Also known as this compound, this compound has CAS number 72162-46-0 .

Safety and Hazards

N-[3-(isodecyloxy)propyl]propane-1,3-diamine is hazardous .

- It is toxic if swallowed and causes severe skin burns and eye damage .

- It is very toxic to aquatic life with long-lasting effects .

- Prevention includes washing thoroughly after handling and avoiding breathing dust, fumes, gas, mist, vapors, or spray .

- Wear protective gear, avoid environmental release, and seek immediate medical help if swallowed, inhaled, or in contact with eyes .

Reported Applications

While specific applications of this compound are not detailed in the provided search results, related compounds and chemical properties offer some insight:

- N-Propyl-1,3-propanediamine: This related compound is used in the synthesis of 1-benzotriazolylmethyl-3-propylhexahydropyrimidine .

- Aliphatic Amines: These are used in coloring agent dispersions for photosensitive resin compositions . They also appear in non-prescription drugs, cosmetics, and natural health products .

- N,N,N',N'-Tetramethyl-1,3-diaminopropane: This is used as a chemical intermediate .

Mechanism of Action

The mechanism of action of N-(3-(Isononyloxy)propyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The isononyloxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Compounds with varying alkoxy chain lengths on the propylamine backbone exhibit distinct physicochemical and functional properties:

Key Observations :

- Hydrophobicity : Longer alkyl chains (e.g., C₁₂, C₁₄) increase hydrophobicity, enhancing surface-active properties but reducing water solubility.

- Thermal Stability : Boiling points rise with chain length due to increased van der Waals interactions.

- Functionality : Shorter chains (C₈–C₉) balance solubility and hydrophobicity, making them suitable for corrosion inhibition, while longer chains (C₁₂–C₁₄) excel in lubrication .

Functional Group Modifications

Substituents beyond alkyl chains significantly alter reactivity and applications:

Silane-Functionalized Analogues

- N-(3-(Trimethoxysilyl)propyl)propane-1,3-diamine (CAS: 25147-91-5): Features a trimethoxysilyl group instead of alkoxy. Applications: Surface modification of silica, adhesives, and coatings due to silanol crosslinking . Key Data: Density = 0.872 g/cm³; pKa ≈ 10.19 (predicted) .

Aromatic and Heterocyclic Derivatives

- N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)propyl)butane-1,4-diamine (Compound 1a in ): Contains aromatic oxygen groups (benzodioxole). Applications: Antimicrobial agents with enhanced biofilm penetration .

Comparison :

Amine Configuration and Branching

- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9): Linear dodecyl chain directly attached to the amine. Applications: Biocides, emulsifiers. Safety: Limited toxicological data; requires cautious handling .

Oleyl Propylene Diamine (CAS: 67228-83-5):

Key Difference: Branched chains (e.g., isononyl) improve solubility in nonpolar media compared to linear or unsaturated counterparts.

Biological Activity

N-(3-(Isononyloxy)propyl)propane-1,3-diamine is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C15H34N2O

- CAS Number : 54060-09-2

- Molecular Weight : 258.45 g/mol

- SMILES Notation : CCCCCCC(C)C(C(CN)N)O

The compound belongs to the class of aliphatic amines, which are known for their diverse biological roles, including involvement in metabolic processes and potential therapeutic applications.

N-(3-(Isononyloxy)propane-1,3-diamine exhibits biological activity primarily through its interaction with various biological pathways:

- Cell Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

- Metabolic Pathways : It is implicated in the metabolism of amino acids and may influence neurotransmitter levels due to its amine functional groups .

Pharmacological Effects

Research indicates that N-(3-(Isononyloxy)propane-1,3-diamine may have several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : There is evidence that aliphatic amines can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have shown that related compounds exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

Study 1: Antitumor Activity

In a study examining the effects of various aliphatic amines on cancer cell lines, it was found that N-(3-(Isononyloxy)propane-1,3-diamine significantly reduced cell viability in melanoma cells. The mechanism was linked to increased nitric oxide production, which is known to induce apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(3-(Isononyloxy)propane-1,3-diamine | A375 (Melanoma) | 15 | Nitric oxide release |

| Control | A375 | 50 | - |

Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of related aliphatic amines. The study demonstrated that these compounds could mitigate oxidative damage in neuronal cells by enhancing antioxidant enzyme activity. This suggests a potential role for N-(3-(Isononyloxy)propane-1,3-diamine in neuroprotection .

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| Cell Viability (%) | 70 | 85 |

| ROS Levels (µM) | 12 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.